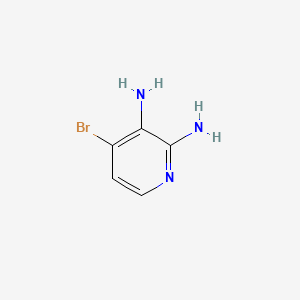

4-Bromopyridine-2,3-diamine

カタログ番号 B578030

CAS番号:

1232431-75-2

分子量: 188.028

InChIキー: VDWHUTJUOZXVQW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

4-Bromopyridine-2,3-diamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Bromopyridine-2,3-diamine is 1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Bromopyridine-2,3-diamine has a density of 1.8±0.1 g/cm3, a boiling point of 341.6±37.0 °C at 760 mmHg, and a flash point of 160.4±26.5 °C . The compound is a solid at room temperature .科学的研究の応用

Medicinal Chemistry

- Summary of Application : 4-Bromopyridine-2,3-diamine is used in the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These compounds have shown potential therapeutic significance due to their structural resemblance to purines . They play a crucial role in numerous disease conditions .

- Methods of Application : The synthesis of these compounds often involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents, and condensation with aldehydes under oxidative conditions .

- Results or Outcomes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Antimicrobial Research

- Summary of Application : 4-Bromopyridine-2,3-diamine is used in the synthesis of new imidazo[4,5-b]pyridine derivatives, which have been explored for their antimicrobial features .

- Methods of Application : 5-bromopyridine-2,3-diamine is reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound is then reacted with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

- Results or Outcomes : The structures of the synthesized compounds were elucidated on the basis of different spectral data . Theoretical study using the DFT method confirmed the structure for each compound .

Synthesis of Bipyridine Derivatives

- Summary of Application : 4-Bromopyridine-2,3-diamine can be used in the synthesis of bipyridine derivatives . Bipyridine derivatives are of interest due to their pharmacological applications .

- Methods of Application : The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines .

- Results or Outcomes : The synthesis results in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

Molecular Simulation Visualization

- Summary of Application : 4-Bromopyridine-2,3-diamine can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

- Methods of Application : The compound’s structure is input into the simulation program, which then generates a visualization of the molecule .

- Results or Outcomes : These visualizations can help researchers better understand the structure and properties of the molecule .

Synthesis of Imidazo[4,5-b]pyridine Derivatives

- Summary of Application : 4-Bromopyridine-2,3-diamine can be used in the preparation of imidazo[4,5-b]pyridine derivatives . These derivatives are important in the field of medicinal chemistry due to their biological activities .

- Methods of Application : The synthesis involves the reaction of 4-Bromopyridine-2,3-diamine with various aldehydes under specific conditions .

- Results or Outcomes : The synthesized imidazo[4,5-b]pyridine derivatives can be used in the development of new drugs .

Molecular Simulation Visualization

- Summary of Application : 4-Bromopyridine-2,3-diamine can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

- Methods of Application : The compound’s structure is input into the simulation program, which then generates a visualization of the molecule .

- Results or Outcomes : These visualizations can help researchers better understand the structure and properties of the molecule .

Safety And Hazards

特性

IUPAC Name |

4-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWHUTJUOZXVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696101 | |

| Record name | 4-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridine-2,3-diamine | |

CAS RN |

1232431-75-2 | |

| Record name | 4-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

3

Citations

We describe herein an efficient method for synthesizing novel 7‐aryl‐1H‐imidazo[4,5‐b]pyridines 4(a–j) via photocatalytic C(sp 2 )−C(sp 2 ) cross coupling reaction under mild …

Number of citations: 0

chemistry-europe.onlinelibrary.wiley.com

Bruton’s tyrosine kinase (BTK) is a cytoplasmic, non-receptor tyrosine kinase member of the TEC family of tyrosine kinases. Pre-clinical and clinical data have shown that targeting BTK …

Number of citations: 9

www.sciencedirect.com

Neuropathic pain (NP) is an intolerable pain syndrome that arises from continuous inflammation and excitability after nerve injury. Only a few NP therapeutics are currently available, …

Number of citations: 3

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)